N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Drug-likeness Physicochemical profiling Indole-quinazolinone hybrids

N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide (ChemBase ID: 223105, molecular formula C20H18N4O2, molecular weight 346.38 g/mol) is a synthetic hybrid molecule combining an indole moiety with a quinazolinone core via a butanamide linker. This compound belongs to the indole-quinazoline/quinazolinone hybrid class, a chemotype explored for diverse biological targets including kinases, inflammasomes, and GPCRs.

Molecular Formula C20H18N4O2
Molecular Weight 346.4 g/mol
Cat. No. B6068741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Molecular FormulaC20H18N4O2
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C20H18N4O2/c25-19(23-15-7-8-17-14(12-15)9-10-21-17)6-3-11-24-13-22-18-5-2-1-4-16(18)20(24)26/h1-2,4-5,7-10,12-13,21H,3,6,11H2,(H,23,25)
InChIKeyNXRSDBRNEVFHJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide: Indole-Quinazolinone Hybrid Compound Identity and Baseline Characteristics


N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide (ChemBase ID: 223105, molecular formula C20H18N4O2, molecular weight 346.38 g/mol) is a synthetic hybrid molecule combining an indole moiety with a quinazolinone core via a butanamide linker [1]. This compound belongs to the indole-quinazoline/quinazolinone hybrid class, a chemotype explored for diverse biological targets including kinases, inflammasomes, and GPCRs. Its predicted physicochemical profile includes a calculated LogP of approximately 2.49, a topological polar surface area (TPSA) of 77.56 Ų, and compliance with Lipinski's Rule of Five, suggesting drug-like properties [1]. The compound is cataloged in the InterBioScreen screening library (ID: STOCK1N-74508) and is primarily utilized as a research tool in early-stage drug discovery [1].

Indole-quinazolinone hybrid scaffold for kinase, inflammasome, GPCR target exploration
5-yl indole regioisomer: distinct pharmacophore geometry, not interchangeable with 4-yl analog
Predicted moderate lipophilicity and TPSA support cell-based assay permeability assessment

Why N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide Cannot Be Replaced by Generic Indole-Quinazolinone Analogs


Indole-quinazolinone hybrids constitute a large and heterogeneous compound class where minor structural modifications—such as the position of the indole attachment (e.g., 4-yl vs. 5-yl), linker length and composition, and substitution on the quinazolinone ring—can profoundly alter target engagement, selectivity, and pharmacokinetic behavior [1]. For N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide, the specific 5-yl indole attachment combined with the unsubstituted 4-oxoquinazolin-3(4H)-yl moiety and the flexible butanamide linker creates a unique spatial and electronic presentation of hydrogen bond donor/acceptor pharmacophoric features. Generic substitution with a close analog (e.g., the 4-yl indole regioisomer or a 2-hydroxyquinazolinone variant) risks abolishing target affinity, introducing off-target liabilities, or altering metabolic stability, as documented for related indole-quinazoline series where regioisomeric differences resulted in >10-fold shifts in IC50 values [2]. The following sections present the limited publicly available quantitative evidence that defines the differentiation landscape for this specific compound.

5-yl indole attachment vs. 4-yl regioisomer: >10-fold potency shifts reported in related kinase series; binding geometry not transferable.

Hydroxylated quinazolinone analogs (e.g., 2-hydroxy variant) increase polarity, potentially reducing membrane permeability and altering intracellular target engagement.

Linker or heterocycle modifications (pyrrole vs. indole) shift CYP inhibition profiles; analog CYP data cannot be extrapolated to this compound.

Quantitative Differentiation Evidence for N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide


Predicted Physicochemical Differentiation: Lipophilicity and Polar Surface Area Relative to Regioisomeric and Substituted Analogs

Computationally predicted physicochemical properties for N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide indicate a LogP of 2.49 and a TPSA of 77.56 Ų [1]. By contrast, the 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl) analog (CAS 920423-09-2) possesses an additional hydroxyl group, which increases its molecular weight to 362.38 g/mol and alters hydrogen bonding capacity, logically increasing polarity and decreasing membrane permeability . While direct experimental LogP or permeability measurements for these specific compounds are not publicly available, class-level inference based on the well-established relationship between TPSA and oral absorption suggests that the 5-yl indole compound is more likely to maintain favorable passive permeability compared to the hydroxylated analog, a critical consideration for cell-based assay development [2].

Physicochemical Differentiation
Class-level inference
Target: LogP 2.49, TPSA 77.56 Ų
Hydroxylated analog: additional H-bond donor, expected higher polarity
Supports cell-permeability assessment for intracellular assays
Experimental permeability data not available
Drug-likeness Physicochemical profiling Indole-quinazolinone hybrids

Regioisomeric Differentiation: Indole 5-yl vs. Indole 4-yl Attachment and Implications for Target Binding

The position of the indole attachment on the butanamide linker is a critical determinant of biological activity. N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide features the indole nitrogen at the 5-position of the indole ring, whereas the closely cataloged analog N-(1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide (MFCD20529301) has the attachment at the 4-position [1][2]. In related indole-quinazoline kinase inhibitor series, regioisomeric shifts from 4-yl to 5-yl indole have been associated with >10-fold differences in EGFR and PLK1 inhibitory potency due to altered hinge-binding geometry [3]. Although direct comparative biochemical data for these two specific compounds are not available in the public domain, the documented sensitivity of this chemotype to regioisomerism means that the 5-yl isomer should be treated as a distinct chemical entity for procurement and screening purposes, not as an interchangeable analog of the 4-yl variant.

Regioisomeric Differentiation
Class-level SAR context
5-yl indole vs. 4-yl indole attachment; >10-fold activity differences reported in indole-quinazoline kinase series
Correct regioisomer procurement essential; not functionally interchangeable
No direct comparative bioactivity data for this compound pair
Regioisomerism Structure-activity relationship Indole attachment position

CYP450 Liability Profile: Cross-Compound Comparison of In Vitro Inhibition Data

CYP450 inhibition data from human liver microsome assays for indole-quinazolinone hybrids indicate that N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide analogs can exhibit differential CYP liability depending on linker composition and indole substitution. For example, a structurally related compound (BDBM50538344) demonstrated an IC50 of 20,000 nM against CYP1A2 but 5,500 nM against CYP3A4/5 (testosterone substrate), indicating a >3.6-fold selectivity for CYP3A4/5 over CYP1A2 [1]. While this data is for a pyrrole-carboxamide analog rather than the title compound itself, it illustrates the class-wide need for CYP profiling and suggests that the unsubstituted butanamide linker in the target compound may yield a distinct CYP interaction fingerprint compared to analogs with shorter or functionalized linkers. Direct experimental CYP data for N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide are not publicly available.

CYP450 Liability Comparison
Class-level inference
3.6-fold
Analog CYP3A4/5 IC50 5,500 nM vs. CYP1A2 20,000 nM
Highlights need for CYP profiling before in vivo studies
Title compound CYP data unavailable
Drug metabolism CYP450 inhibition ADME-tox Liver microsomes

Recommended Application Scenarios for N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide Based on Existing Evidence


Computational Drug Discovery and Pharmacophore Modeling

The compound's well-defined indole-quinazolinone scaffold with a flexible butanamide linker makes it suitable as a query molecule for pharmacophore-based virtual screening campaigns targeting kinases, NLRP3 inflammasome, or other proteins with adenine-binding pockets. Its predicted moderate lipophilicity (LogP 2.49) and TPSA (77.56 Ų) place it within drug-like chemical space, enabling its use as a reference for filtering compound libraries [1].

Regioisomeric Selectivity Studies in Kinase Assays

Given the documented sensitivity of indole-quinazoline hybrids to indole attachment position, this 5-yl indole compound can serve as a matched molecular pair with the 4-yl analog (MFCD20529301) in kinase selectivity panels to experimentally determine the impact of regioisomerism on target engagement and off-target activity [2].

ADME-Tox Profiling and Metabolite Identification

The compound's unsubstituted quinazolinone core and flexible linker make it a suitable substrate for in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes) to establish baseline CYP450 and UGT metabolism. Data generated will fill the current knowledge gap highlighted by CYP inhibition data from structurally related analogs [3].

Application
Selection Property
Validation Focus
Computational pharmacophore modeling and virtual screening
Predicted drug-likeness and scaffold geometry
Lipinski / TPSA / permeability filtering
Regioisomeric kinase selectivity profiling
5-yl / 4-yl indole regioisomer pair
Hinge-region binding mode assessment
In vitro ADME / metabolic stability screening
Baseline microsomal stability and CYP susceptibility
CYP450 isoform panel and metabolite identification
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